molecular formula C6H8N4O2 B2733250 2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid CAS No. 1010421-51-8

2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid

Cat. No. B2733250
CAS RN: 1010421-51-8
M. Wt: 168.156
InChI Key: YDMSSGUAMXYSSA-UHFFFAOYSA-N
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Description

“2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid” is a chemical compound with the CAS Number: 1010421-51-8 . It has a molecular weight of 168.16 . The IUPAC name for this compound is (5-cyclopropyl-2H-tetraazol-2-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4O2/c11-5(12)3-10-8-6(7-9-10)4-1-2-4/h4H,1-3H2,(H,11,12) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Radiochemical Applications

2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid and related tetrazoles are integral in the synthesis of biologically active molecules for metabolic profiling studies. For example, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, a compound closely related to the query chemical, is synthesized for use in discovery phase programs, highlighting the compound's role in the synthesis of development candidates and its utility in radiochemical applications (Maxwell & Tran, 2017).

Chemical Reaction and Synthesis Research

The chemistry of cyclopropylideneacetic acids and esters, which share structural similarities with 2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid, is explored through novel reactions. For instance, these compounds, when reacted with CuX(2), yield 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, showcasing the compound's potential in synthesizing novel heterocyclic compounds (Huang & Zhou, 2002).

Biological Activity and Antimicrobial Applications

Thiazolyl-acetic acid derivatives, structurally related to 2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid, have been investigated for their antimicrobial activities. These studies have found that certain derivatives exhibit strong and broad antibacterial and antifungal activities, suggesting potential applications as biocides or preservative agents in cosmetics and detergents (Shirai et al., 2013).

Coordination Chemistry and Material Science

The interaction of 2-(1H-imidazol-1-yl)acetic acid with organotin compounds leads to the formation of polymeric and macrocyclic structures, demonstrating the compound's relevance in material science and coordination chemistry. This research underscores the utility of related compounds in developing new materials with potential applications in various fields, including electronics and catalysis (Gan & Tang, 2011).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

2-(5-cyclopropyltetrazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-5(12)3-10-8-6(7-9-10)4-1-2-4/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMSSGUAMXYSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid

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